3-Methylenehexahydrofuro[2,3-b]furan
Description
Structural Classification and Nomenclature within Fused Furan (B31954) Systems
Fused furan systems are a broad class of heterocyclic compounds where a furan ring shares one or more bonds with another ring system. The hexahydrofuro[2,3-b]furan (B8680694) structure falls under the category of fused bicyclic ethers. The nomenclature, according to IUPAC guidelines, precisely defines the connectivity and stereochemistry of the ring system. For instance, the specific stereoisomer (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a key component of the HIV protease inhibitor Darunavir. acs.org The numbering of the bicyclic system follows established rules for fused heterocycles, ensuring unambiguous identification of substituents and their positions.
The fusion of the two tetrahydrofuran (B95107) rings can result in different stereochemical arrangements, leading to various isomers. The cis-fused configuration is commonly encountered and is crucial for the biological activity of many of its derivatives.
Historical Context of Discovery and Early Synthetic Efforts
The hexahydrofuro[2,3-b]furan moiety gained prominence through its identification in naturally occurring compounds. Early interest in this scaffold was driven by the challenge of its stereocontrolled synthesis. Initial synthetic efforts often involved multi-step sequences starting from chiral precursors, such as carbohydrates or tartaric acid derivatives. These early routes were instrumental in establishing the fundamental chemistry of this ring system and paving the way for more efficient and scalable synthetic methodologies. A significant milestone in the history of this scaffold was its incorporation into the design of HIV protease inhibitors, which spurred extensive research into its synthesis and derivatization.
Academic Significance and Research Trajectory of the Scaffold
The academic significance of the hexahydrofuro[2,3-b]furan scaffold is multifaceted. Its rigid conformational nature makes it an attractive template for the design of ligands that can bind with high affinity and selectivity to biological targets. acs.org This has been notably demonstrated in its application as a P2-ligand in HIV-1 protease inhibitors.
The research trajectory has evolved from the total synthesis of natural products containing this motif to the development of novel synthetic methods for its construction. Modern synthetic strategies focus on asymmetric catalysis and cascade reactions to access enantiomerically pure hexahydrofuro[2,3-b]furan derivatives efficiently. The ongoing research continues to explore the potential of this scaffold in the development of new therapeutic agents for a range of diseases. Furan-based compounds, in general, are recognized for their diverse biological activities and are integral to many natural products and pharmaceuticals. bohrium.com
Detailed Research Findings on 3-Methylenehexahydrofuro[2,3-b]furan
Below are tabulated data for related and foundational compounds, which provide context for the properties of 3-Methylenehexahydrofuro[2,3-b]furan.
Table 1: Physical and Chemical Properties of Related Hexahydrofuro[2,3-b]furan Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
|---|---|---|---|---|
| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | 156928-09-5 | C₆H₁₀O₃ | 130.14 | Precursor to Darunavir |
Table 2: Spectroscopic Data for a Representative Hexahydrofuro[2,3-b]furan Derivative ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol)
| Spectroscopic Technique | Key Features |
|---|---|
| ¹H NMR (CDCl₃) | δ 5.70 (d, J = 5.2 Hz, 1H), 4.45 (m, 1H), 3.87-4.02 (m, 3H), 3.64 (dd, J = 9.2, 7.0 Hz, 1H), 2.87 (m, 1H), 2.31 (m, 1H), 2.08 (br d, 1H, -OH), 1.88 (m, 1H) |
| ¹³C NMR (CDCl₃) | δ 109.54, 73.15, 71.00, 69.90, 46.58, 24.86 |
Properties
IUPAC Name |
4-methylidene-2,3,3a,6a-tetrahydrofuro[2,3-b]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-9-7-6(5)2-3-8-7/h6-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEHUTGZBAGJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COC2C1CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies
Stereoselective Synthesis of Hexahydrofuro[2,3-b]furan (B8680694) Derivatives
The synthesis of specific stereoisomers of the hexahydrofuro[2,3-b]furan ring system demands precise control over multiple stereogenic centers. Researchers have developed a range of enantioselective and diastereoselective methods to meet this challenge.
Enantioselective and Diastereoselective Approaches
Achieving high levels of both enantioselectivity and diastereoselectivity is paramount in synthesizing hexahydrofuro[2,3-b]furan derivatives. One successful strategy begins with a chiral starting material, such as S-2,3-O-isopropylideneglyceraldehyde, to set the initial stereochemistry. acs.orgnih.gov This approach often involves a diastereoselective Michael addition of nitromethane (B149229), which has been shown to yield the desired syn congeners with high selectivity (97:3 syn/anti ratio). acs.org Subsequent Nef oxidation and cyclization steps afford lactone acetals, which are then reduced and cyclized to form the target bis-tetrahydrofuran (bis-THF) alcohol. acs.orgnih.gov
Alternative approaches have explored metalloradical catalysis (MRC) to control stereoselectivity in radical cascade reactions. nih.gov While free-radical cascades are powerful for building complex structures, controlling enantioselectivity is a significant challenge. nih.gov The use of cobalt(II)-based catalysis in the reaction of 1,6-enynes with diazo compounds represents a key advance, enabling the stereoselective construction of multisubstituted cyclopropane-fused tetrahydrofurans that can serve as precursors. nih.gov These methods provide pathways to complex bicyclic structures with control over three contiguous stereogenic centers. nih.gov
Anti-Aldol Based Routes for Specific Stereoisomers
For the synthesis of specific stereoisomers such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, anti-aldol reactions provide a powerful and highly selective route. nih.govnih.govresearchgate.net A key strategy involves an ester-derived titanium enolate-based anti-aldol reaction. nih.govnih.gov This method utilizes a chiral auxiliary, such as tosylamidoindanol, to direct the stereochemical outcome of the reaction, resulting in high diastereoselectivity and an enantiomeric excess (ee) of over 99%. nih.gov
The process typically involves the generation of a titanium enolate, which then reacts with an aldehyde that has been pre-complexed with titanium tetrachloride (TiCl₄). nih.gov The resulting anti-aldol adduct is then carried through a series of transformations, including ozonolysis and acid-catalyzed cyclization, to yield the final hexahydrofuro[2,3-b]furan-3-ol. nih.gov This route is notable for its ability to reliably produce the desired anti product, which is crucial for the synthesis of certain HIV protease inhibitors. nih.govresearchgate.net
Table 1: Key Features of the Anti-Aldol Route
| Step | Reagents & Conditions | Purpose | Outcome |
|---|---|---|---|
| Enolate Formation | Titanium tetrachloride (TiCl₄), Hünig's base | Generation of a stereodefined titanium enolate from an ester bearing a chiral auxiliary. | Controlled enolate geometry. |
| Anti-Aldol Addition | Aldehyde, TiCl₄, -78 °C | Diastereoselective carbon-carbon bond formation. | High anti-selectivity. |
| Ozonolysis | Ozone (O₃), Dimethyl sulfide (B99878) (Me₂S) | Cleavage of a carbon-carbon double bond to form a carbonyl group. | Intermediate for cyclization. |
| Deprotection & Cyclization | Aqueous HCl | Removal of protecting groups and formation of the bicyclic furo[2,3-b]furan system. | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol in >99% ee. nih.gov |
Asymmetric Organocatalytic Cascade Processes
Asymmetric organocatalysis offers an efficient and metal-free alternative for constructing chiral molecules. A notable example is the development of an organocatalytic cascade process to synthesize tetrahydrofuro[2,3-b]furan-2(3H)-one derivatives. rsc.org This one-pot operation can create four stereogenic centers with excellent stereoselectivity, producing only water as a byproduct. rsc.org
The cascade is initiated by the reaction between an enal and an α,β-unsaturated carboxylic acid, catalyzed by a chiral secondary amine catalyst. rsc.org In this process, the α,β-unsaturated carboxylic acid serves a dual role: it acts as the Michael acceptor and as an acidic co-catalyst for the enamine catalysis. rsc.org This methodology provides a highly atom-economical and stereocontrolled route to functionalized furo[2,3-b]furanone cores. rsc.org
Tandem Prins and Pinacol (B44631) Rearrangement Strategies
Tandem reactions provide a powerful method for rapidly building molecular complexity from simple starting materials. A tandem Prins and pinacol rearrangement has been developed for the stereoselective synthesis of the related hexahydrofuro[3,4-b]furan-4-ol scaffold. rsc.orgrsc.org This strategy involves the reaction of a homoallylic alcohol with an aldehyde, mediated by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). rsc.orgrsc.org
The proposed mechanism begins with the formation of an oxocarbenium ion, which undergoes a Prins cyclization. rsc.org This is followed by a pinacol-type rearrangement to form the first furan (B31954) ring. A subsequent intramolecular reaction with an alcohol group forms the second furan ring, completing the bicyclic core. rsc.org This method produces the target molecules with excellent diastereo- and enantio-selectivity in good to high yields. rsc.orgrsc.org While demonstrated for the [3,4-b] isomer, the principles of this tandem strategy are relevant for designing routes to other furofuran isomers.
Cyclization Reactions for Furo[2,3-b]furan Core Construction
The formation of the fused bicyclic ring system is the defining step in the synthesis of furo[2,3-b]furan derivatives. Various cyclization methodologies have been developed to construct this core structure efficiently.
Novel Bicyclization Methodologies
A highly efficient, time-saving, and catalyst-free bicyclization method has been developed for constructing 3a,6a-dihydrofuro[2,3-b]furan derivatives. nih.gov This novel reaction provides a direct route to the fused furofuran core and has been incorporated into a domino strategy to build these structures directly from simple methyl ketones. nih.gov
Other synthetic routes rely on sequential cyclization steps. For example, in syntheses starting from S-2,3-O-isopropylideneglyceraldehyde, the construction of the bicyclic core occurs in a stepwise manner. acs.orgnih.gov After a Nef oxidation of a nitroalkane precursor, an initial cyclization forms a lactone acetal. acs.org This intermediate is then reduced to a diol, which undergoes a final acid-mediated cyclization to furnish the desired endo-diastereomer of the hexahydrofuro[2,3-b]furan system. acs.org These varied approaches highlight the flexibility chemists have in designing routes to this important heterocyclic core.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 3-Methylenehexahydrofuro[2,3-b]furan |
| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |
| S-2,3-O-isopropylideneglyceraldehyde |
| Nitromethane |
| Tetrahydrofuro[2,3-b]furan-2(3H)-one |
| Titanium tetrachloride |
| Boron trifluoride etherate |
| 3a,6a-dihydrofuro[2,3-b]furan |
Radical Cyclization Protocols
Radical cyclization offers a powerful method for the formation of cyclic ethers. While direct radical cyclization to form 3-Methylenehexahydrofuro[2,3-b]furan is not extensively documented, the synthesis of the saturated perhydrofuro[2,3-b]furan core has been achieved in high yields through the radical cyclization of unsaturated bromo acetals. researchgate.net This approach typically involves the use of a radical initiator, such as tributyltin hydride, to generate a radical species that subsequently undergoes an intramolecular cyclization onto a tethered alkene or alkyne. The resulting cyclic radical is then quenched to afford the final product. The synthesis of related (tetrahydrofuranyl)tetrahydrofurans has also been accomplished via radical cyclization of bis(β-alkoxyacrylates), demonstrating the versatility of this methodology in constructing fused furan ring systems. rsc.org
Metal-Catalyzed Cyclization Approaches
Transition metal catalysis provides a versatile toolkit for the synthesis of complex heterocyclic structures, including the furo[2,3-b]furan core.
Palladium-catalyzed methodologies have been extensively developed for the synthesis of tetrahydrofurans. These reactions often involve the intramolecular cyclization of γ-hydroxy alkenes. nih.gov A notable strategy is the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides, which proceeds via an intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate to form both a C-C and a C-O bond with high diastereoselectivity. nih.gov While not directly yielding the 3-methylene derivative, these methods establish the core bicyclic structure, which could potentially be a precursor. Furthermore, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of 4-yn-1-ols has been shown to produce 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, highlighting the potential of palladium catalysis in the direct formation of exocyclic methylene (B1212753) groups on a furan ring. researchgate.net Another relevant palladium-catalyzed approach involves the ring-closing reaction of enynols with aminals, which proceeds via methylene transfer and C–N bond activation to construct O-heterocycles. researchgate.net
Gold-catalyzed reactions have emerged as powerful tools for the synthesis of furans and related oxygen heterocycles. Gold catalysts, particularly gold(I) complexes, are known to activate alkynes and allenes towards nucleophilic attack. The intramolecular hydroalkoxylation of hydroxyallenic esters, catalyzed by a combination of Ph₃PAuCl and AgOTf, can produce substituted 2,5-dihydrofurans. organic-chemistry.org Gold-catalyzed intermolecular cascade reactions of propargyl alcohols and alkynes have also been developed for the synthesis of substituted furans. organic-chemistry.orgnih.gov These methods showcase the potential of gold catalysis to facilitate the formation of the furan ring, which could be adapted to construct the furo[2,3-b]furan system with the desired methylene functionality.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a cornerstone in the synthesis of the hexahydrofuro[2,3-b]furan ring system. A prominent example is the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key precursor for various therapeutic agents. One route involves a diastereoselective Michael addition of nitromethane to an unsaturated precursor, followed by a Nef oxidation and subsequent cyclization to form a lactone acetal, which is then reduced and cyclized to the final bicyclic alcohol. nih.gov Another approach utilizes the reduction of a tertiary amide derived from monopotassium isocitrate with lithium aluminum hydride, which, upon acidic workup, leads to a transient aminal-triol that cyclizes in situ to the desired furofuranol. blogspot.comallfordrugs.com U.S. Patent No. 6,057,059 describes an alternative method starting from a 2,3-diprotected-2,3-dihydroxy-propionaldehyde, which is converted to a tetrahydrofuran (B95107) derivative via a Nef reaction, followed by reduction and intramolecular cyclization. google.com
Functionalization and Derivatization Strategies
Once the core 3-Methylenehexahydrofuro[2,3-b]furan scaffold is synthesized, further functionalization is often necessary to modulate its biological activity.
Introduction and Transformation of Methylene Groups
The introduction of the exocyclic methylene group at the 3-position is a key synthetic challenge. A common strategy to form such a moiety is the Wittig reaction. This involves the reaction of a ketone precursor, in this case, hexahydrofuro[2,3-b]furan-3-one, with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction proceeds via a betaine (B1666868) or an oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine (B44618) oxide.
Once installed, the exocyclic methylene group is amenable to various transformations. For instance, singlet methylene has been shown to react with ethers, leading to insertion into C-H bonds. rsc.org While this specific reaction may not be directly applicable, it highlights the potential reactivity of methylene groups in such systems. The functionalization of benzylic methylene groups in exo-cyclic enol ethers has been achieved using imines and potassium tert-butoxide, leading to different products depending on the solvent. These examples suggest that the exocyclic methylene group of 3-Methylenehexahydrofuro[2,3-b]furan could serve as a handle for further synthetic modifications.
Regioselective Hydroxylation and Derivatization (e.g., -3-ol derivatives)
The synthesis of hexahydrofuro[2,3-b]furan-3-ol derivatives is of significant interest due to their role as key intermediates in the synthesis of HIV protease inhibitors like Darunavir. nih.govblogspot.comresearchgate.netnih.gov Numerous synthetic routes have been developed to access these compounds stereoselectively. researchgate.netnih.govresearchgate.net One efficient method involves a one-pot procedure using furan and a Cbz-protected glycol aldehyde, which undergo a [2+2]-photocycloaddition, followed by hydrogenation and a lipase-catalyzed kinetic resolution. researchgate.net Another approach starts from commercially available sugar derivatives and involves a stereoselective hydrogenation, a Lewis acid-catalyzed anomeric reduction, and a Baeyer-Villiger oxidation. researchgate.net The preparation of these hydroxylated derivatives often involves enzymatic reduction of a ketone precursor to achieve high optical purity. google.com
Formation of Sulfonate Esters and Other Activated Derivatives
The hydroxyl group of hexahydrofuro[2,3-b]furan-3-ol can be converted into a good leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution reactions. This transformation is typically achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in the presence of a base like pyridine (B92270) or triethylamine. organic-chemistry.orgchempedia.infoperiodicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds with retention of stereochemistry at the carbon bearing the oxygen, as the C-O bond is not broken during the sulfonylation process. libretexts.orgyoutube.com For secondary alcohols, including potentially hindered ones in a bicyclic system, various methods have been developed to ensure efficient sulfonylation. organic-chemistry.org The resulting tosylates or mesylates are versatile intermediates that can be displaced by a wide range of nucleophiles. masterorganicchemistry.com For sterically hindered or branched-chain secondary alcohols, reacting the corresponding sodium alkoxide with the aromatic sulfonyl chloride can lead to improved yields of the sulfonate ester. google.com
Total Synthesis Contexts for Complex Molecules Incorporating the Scaffold
The 3-methylenehexahydrofuro[2,3-b]furan scaffold is a key structural motif present in a variety of biologically active natural products. Its unique bicyclic framework presents a significant challenge for synthetic chemists, prompting the development of innovative and elegant strategies for its construction. The total synthesis of complex molecules containing this scaffold often serves as a platform to showcase novel synthetic methodologies, including photochemical reactions, intramolecular cyclizations, and domino strategies. These syntheses are crucial not only for confirming the structure and absolute configuration of the natural products but also for providing access to analogues for structure-activity relationship studies.
Notable examples of natural products featuring this core structure include (+)-goniofufurone, goniobutenolide A, and lissoclinolide (B13438699). The synthetic approaches to these molecules highlight the versatility of the furo[2,3-b]furan system and the strategic intricacies involved in its elaboration.
Synthesis of (+)-Goniofufurone
(+)-Goniofufurone is a cytotoxic lactone that has attracted considerable attention from the synthetic community. Various strategies have been developed for its total synthesis, often starting from readily available chiral precursors like sugars.
Another classic strategy involves an intramolecular Michael reaction as the key step to establish the absolute configuration of natural goniofufurone. rsc.org This approach provides an unambiguous route to the enantiomer of the natural product starting from D-glycero-D-gulo-heptono-γ-lactone, thereby confirming the absolute stereochemistry of the target molecule. rsc.org Synthetic routes starting from L-xylose have also been developed to improve yields and reduce the number of synthetic steps for creating analogues of (-)-goniofufurone. thieme-connect.com
| Target Molecule | Starting Material | Key Reactions | Reference |
| (+)-Goniofufurone | D-isosorbide derivative (enol ether) | Paternò-Büchi [2+2] photocycloaddition; Wacker-style oxidation; Acid-catalyzed ring opening | nih.gov |
| ent-(+)-Goniofufurone | D-glycero-D-gulo-heptono-γ-lactone | Intramolecular Michael reaction | rsc.org |
| (-)-Goniofufurone Analogues | L-xylose | Divergent synthesis from a key diol intermediate | thieme-connect.com |
Synthesis of Goniobutenolide A and B
Goniobutenolides A and B are styryllactones that possess marginal cytotoxicity against human tumor cell lines. Their synthesis has been achieved as part of a broader program focused on constructing heavily oxygenated lactones from sugar-derived starting materials.
The synthesis of goniobutenolides A and B was serendipitously discovered during synthetic studies aimed at configurational analogues of goniotriol. The core strategy involved the acidic removal of an acetonide protecting group from a trihydroxy-butenolide precursor, which was unexpectedly accompanied by acetyl migration and lactonization. Subsequent elimination under acetylation conditions furnished the target goniobutenolides. A more controlled synthesis was later developed from a known trihydroxy-butenolide, which could be converted to goniobutenolides A and B via trifluoroacetylation followed by mild methanolysis. This approach highlights how reaction conditions can be manipulated to control complex cascade reactions and achieve the synthesis of desired natural products.
| Target Molecule | Starting Material | Key Reactions | Reference |
| Goniobutenolide A & B | Trihydroxy-butenolide derivative | Trifluoroacetylation; In situ methanolysis |
Synthesis of Lissoclinolide
Lissoclinolide is a marine metabolite isolated from the tunicate Lissoclinum patella and was the first non-nitrogenous compound identified from this genus. nih.gov Its structure features the characteristic γ-lactone fused to a tetrahydrofuran ring.
The total synthesis of lissoclinolide has been accomplished through a concise route featuring an acid-induced lactonization as the key step. crossref.org The synthesis commences with an (E)-α-bromo-γ,δ-epoxy acrylate (B77674) derivative. Treatment of this substrate with an acid catalyst initiates a cascade reaction involving the opening of the epoxide ring followed by intramolecular cyclization to form the bicyclic furo[2,3-b]furan core and the γ-lactone ring simultaneously. This strategy provides an efficient and stereocontrolled entry to the lissoclinolide scaffold.
| Target Molecule | Starting Material | Key Reactions | Reference |
| Lissoclinolide | (E)-α-Bromo-γ,δ-epoxy acrylate derivative | Acid-induced lactonization/cyclization cascade | crossref.org |
Chemical Reactivity and Reaction Mechanisms
Ring System Stability and Aromaticity Considerations
The furo[2,3-b]furan core's stability is intrinsically linked to its degree of saturation. The fully unsaturated parent, furo[2,3-b]furan, is an A,B-diheteropentalene system that exhibits a degree of aromaticity. mdpi.com Aromaticity in five-membered heterocycles like furan (B31954) arises from a cyclic, planar, fully conjugated system of p-orbitals containing [4n+2] π-electrons, in accordance with Hückel's rule. quora.com In furan, one of the oxygen's lone pairs is delocalized into the ring, creating a 6 π-electron aromatic system. quora.com However, the high electronegativity of the oxygen atom tends to hold its lone pair more tightly compared to the heteroatoms in pyrrole (B145914) (nitrogen) or thiophene (B33073) (sulfur), which generally results in furan being the least aromatic in that series. nih.gov
In the case of 3-Methylenehexahydrofuro[2,3-b]furan, the "hexahydro" prefix indicates that the bicyclic ring system is fully saturated. This saturation precludes the possibility of a continuous, cyclic π-system. Consequently, the molecule is not aromatic, and its stability is not derived from aromatic resonance energy. Instead, its thermodynamic stability is primarily determined by factors typical of alicyclic compounds, such as ring strain and steric interactions. The cis-fused nature of the two five-membered rings in the hexahydrofuro[2,3-b]furan (B8680694) skeleton imposes a bent, non-planar geometry, and its stability is a balance of torsional strain and angle strain inherent in this bicyclic ether structure.
Mechanistic Investigations of Cyclization and Ring Formation
The synthesis of the furo[2,3-b]furan skeleton is most commonly achieved through intramolecular cyclization reactions. A variety of mechanistic pathways have been explored to construct this fused bicyclic system, ranging from catalyst-free bicyclizations to complex transition metal-mediated domino reactions. organic-chemistry.org For instance, a highly efficient, time-saving, and catalyst-free method has been developed for the construction of 3a,6a-dihydrofuro[2,3-b]furan derivatives via a novel bicyclization process. organic-chemistry.org
Electrophilic activation is a cornerstone of furan synthesis, and this principle extends to the formation of the furo[2,3-b]furan core. These pathways typically involve the reaction of an unsaturated precursor with an electrophile, which activates the molecule for a subsequent intramolecular nucleophilic attack by an oxygen atom. While specific studies on 3-Methylenehexahydrofuro[2,3-b]furan are detailed, mechanistic insights can be drawn from the synthesis of related benzofurans.
For example, the cyclization of o-alkynylphenols or o-alkynylanisoles can be induced by a range of electrophiles. nih.gov The electrophile (E⁺), such as a proton (H⁺), halogen cation (Br⁺, I⁺), or a selanyl (B1231334) cation (RSe⁺), adds to the alkyne, forming a reactive intermediate like a vinyl cation. This intermediate is then trapped by the proximate hydroxyl or methoxy (B1213986) group, leading to a 5-endo-dig cyclization that forms the furan ring. Brønsted acids like trifluoroacetic acid (TfOH) can protonate vinylogous esters derived from o-alkynyl phenols to generate an oxocarbenium ion, which subsequently triggers the cyclization cascade. researchgate.net
The intermediates formed during cyclization play a critical role in dictating the reaction's outcome. In strongly acidic media, such as trifluoromethanesulfonic acid (TfOH), furan derivatives can form O,C-diprotonated species that act as highly reactive electrophiles. organic-chemistry.org NMR and DFT studies have shown that in reactions of 3-(furan-2-yl)propenoic acids, the corresponding O,C-diprotonated forms are the key reactive species that drive subsequent transformations. organic-chemistry.org
In the classic Paal-Knorr synthesis, which converts 1,4-dicarbonyl compounds to furans, the mechanism involves protonated intermediates. acs.org The reaction proceeds through the acid-catalyzed formation of a monoenol from the dicarbonyl compound. One of the carbonyl groups is protonated, activating it toward nucleophilic attack by the enol oxygen. This attack forms a five-membered cyclic hemiacetal (a 2,5-dihydrofuran-2-ol (B3051577) derivative). Subsequent acid-catalyzed dehydration of this intermediate yields the aromatic furan ring. acs.org This fundamental mechanism highlights the importance of protonation in activating functional groups and facilitating the ring-closing step.
Radical cyclizations provide another powerful avenue for the construction of the furan ring system. These reactions involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond. One approach involves the use of thiyl radicals, which can initiate carbocyclization cascades. organic-chemistry.org For instance, a first-approach synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate for the HIV protease inhibitor Darunavir, was based on a radical cyclization combined with ozonolytic cleavage. organic-chemistry.org
Metalloradical-catalyzed reactions have also proven effective. Cobalt(II) complexes, for example, can catalyze the cyclization of α-diazocarbonyls with terminal alkynes under neutral and mild conditions. acs.org This process is believed to proceed through a metalloradical intermediate that facilitates the formation of the furan ring.
A wide array of transition metals are employed to catalyze the synthesis of furan and fused furan derivatives, offering high efficiency and control over selectivity. Metals such as palladium, copper, gold, and rhodium are frequently used to mediate the intricate bond-forming events required for cyclization. researchgate.netacs.org
Palladium and copper are often used in tandem for Sonogashira coupling reactions between o-iodophenols and terminal alkynes, with the resulting product undergoing an intramolecular cyclization to form a benzofuran (B130515). researchgate.net Gold catalysts are particularly effective in the dehydrative cyclization of heteroatom-substituted propargylic alcohols and the cycloisomerization of α-propargyl-β-keto esters to furnish substituted furans. acs.org These reactions often proceed under very mild conditions with low catalyst loadings. acs.org
| Catalyst System | Reaction Type | Precursors | Product Type |
| Pd(0)/Cu(I) | Sonogashira Coupling / Cyclization | o-Iodophenols, Terminal Alkynes | Benzofurans |
| Au(I) / Ag(I) | Intramolecular Cyclization | 3-Alkyne-1,2-diols | Substituted Furans |
| Rh(II) / Brønsted Acid | [2+3] Annulation | N-sulfonyl-1,2,3-triazoles, Enaminones | Polysubstituted Furans |
| Cu(II) | Cyclization | Silyl Enol Ethers, α-Diazoketones | 2,3-Dihydrofurans |
| Pd(II) | Oxidation / Intramolecular Cyclization | Alkyl Enol Ethers with Alcohols | Furans / Dihydrofurans |
Rearrangement Reactions Involving the Furo[2,3-b]furan Core
Rearrangement reactions are pivotal in the synthesis and transformation of complex heterocyclic systems, including the furo[2,3-b]furan core. These reactions can be integral steps within a synthetic cascade that builds the ring system.
A notable example is the domino Claisen rearrangement/electrocyclic ring-closure sequence used to synthesize 3a,6a-dihydro-furo[2,3-b]furan derivatives from 2-furylcarbinols. acs.orgnih.gov This process involves an initial rearrangement of an allyl furfuryl ether intermediate, which dearomatizes the furan ring and sets the stage for an intramolecular electrocyclization to form the fused bicyclic product. acs.org
Electrophilic and Nucleophilic Reactivity at Specific Sites
The primary sites for chemical reactions in 3-Methylenehexahydrofuro[2,3-b]furan are the exocyclic carbon-carbon double bond and the oxygen atoms of the fused furan rings. The electron density distribution in the molecule makes the exocyclic double bond susceptible to electrophilic attack, while the oxygen atoms can act as Lewis basic sites.
Electrophilic Reactivity:
The exocyclic methylene (B1212753) group, being an electron-rich π-system, is prone to attack by electrophiles. This reactivity is analogous to that of other alkenes. Common electrophilic additions are expected to proceed via the formation of a carbocation intermediate at the more substituted C3 position, which is stabilized by the adjacent oxygen atom through resonance.
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) is anticipated to occur across the double bond, leading to the formation of a dihalo-substituted hexahydrofuro[2,3-b]furan. The reaction likely proceeds through a cyclic halonium ion intermediate, with subsequent nucleophilic attack by the halide ion.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, with the proton adding to the less substituted methylene carbon and the halide attacking the resulting tertiary carbocation at C3.
Hydration: Acid-catalyzed hydration would likely yield the corresponding tertiary alcohol, (hexahydrofuro[2,3-b]furan-3-yl)methanol.
Epoxidation: Oxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to form a spiro-epoxide at the exocyclic double bond.
Nucleophilic Reactivity:
Direct nucleophilic attack on the exocyclic double bond is generally unfavorable unless the system is activated by an electron-withdrawing group, which is not present in the parent molecule. However, conjugate or Michael-type additions can be envisaged if the molecule is transformed into an α,β-unsaturated carbonyl derivative.
The oxygen atoms of the furan rings possess lone pairs of electrons and can act as nucleophiles or Brønsted-Lowry bases. Protonation or coordination to a Lewis acid at these sites can activate the molecule towards ring-opening reactions.
| Reaction Type | Reagent | Expected Product | Key Reactive Site |
| Electrophilic Addition (Halogenation) | Br₂ | 3-(dibromomethyl)hexahydrofuro[2,3-b]furan | Exocyclic C=C double bond |
| Electrophilic Addition (Hydrohalogenation) | HBr | 3-bromo-3-methylhexahydrofuro[2,3-b]furan | Exocyclic C=C double bond |
| Electrophilic Addition (Hydration) | H₂O, H⁺ | (hexahydrofuro[2,3-b]furan-3-yl)methanol | Exocyclic C=C double bond |
| Electrophilic Addition (Epoxidation) | m-CPBA | spiro[hexahydrofuro[2,3-b]furan-3,2'-oxirane] | Exocyclic C=C double bond |
| Lewis Acid Interaction | BF₃ | Lewis acid-base complex | Furan oxygen atoms |
Ring-Opening and Ring-Closure Transformations
The strained bicyclic system of hexahydrofuro[2,3-b]furan can undergo ring-opening reactions under specific conditions, particularly with acid or base catalysis. Conversely, ring-closure reactions are fundamental to the synthesis of this bicyclic core.
Ring-Opening Transformations:
Acid-catalyzed ring-opening is a common reactivity pathway for furan and its derivatives. nih.govrsc.org In the case of 3-Methylenehexahydrofuro[2,3-b]furan, protonation of one of the ring oxygen atoms would generate an oxonium ion, making the adjacent carbon atoms susceptible to nucleophilic attack. This can lead to the cleavage of a C-O bond and the formation of a more flexible, substituted tetrahydrofuran (B95107) derivative. The presence of water or other nucleophiles in the reaction medium can facilitate this process. uni-saarland.de The specific regioselectivity of the ring opening would depend on the relative stability of the resulting carbocation intermediates and the steric accessibility of the attack sites.
Base-catalyzed ring-opening is less common for simple ethers but can be induced if there are suitably positioned activating groups. For the parent 3-Methylenehexahydrofuro[2,3-b]furan, such reactions are not expected to be facile.
Ring-Closure Transformations:
The synthesis of the hexahydrofuro[2,3-b]furan skeleton often involves intramolecular cyclization reactions. For instance, appropriately substituted dihydroxyalkenes or epoxy alcohols can undergo acid- or base-catalyzed cyclization to form the bicyclic system. While not a reaction of 3-Methylenehexahydrofuro[2,3-b]furan itself, understanding these ring-closure strategies is crucial for accessing this class of compounds and their derivatives.
| Transformation | Conditions | General Outcome |
| Ring-Opening | Acidic (e.g., HCl, H₂SO₄) in the presence of a nucleophile (e.g., H₂O) | Cleavage of one of the furan rings to form a substituted tetrahydrofuran. |
| Ring-Closure | Intramolecular cyclization of a functionalized precursor (e.g., dihydroxyalkene) | Formation of the hexahydrofuro[2,3-b]furan bicyclic system. |
Stereo-Retention and Stereo-Inversion Mechanisms
The stereochemical outcome of reactions involving 3-Methylenehexahydrofuro[2,3-b]furan is of significant interest, particularly for the synthesis of enantiomerically pure products. The stereochemistry of the starting material, which has stereocenters at the bridgehead carbons, will influence the stereoselectivity of subsequent reactions.
Reactions at the Exocyclic Double Bond:
Reactions at the exocyclic double bond can lead to the formation of a new stereocenter at the C3 position. The stereochemical outcome will depend on the reaction mechanism and the facial selectivity of the attack on the double bond.
Stereo-Retention: In reactions that proceed through a concerted mechanism or involve a substrate-controlled delivery of the reagent, retention of the relative stereochemistry of the ring system is expected. For example, catalytic hydrogenation of the exocyclic double bond is likely to occur from the less sterically hindered face of the molecule, leading to a specific diastereomer of 3-methylhexahydrofuro[2,3-b]furan.
Stereo-Inversion: Reactions that proceed through an S_N2-type mechanism at a chiral center can lead to inversion of configuration. While not directly applicable to the exocyclic double bond, if a functional group at a stereocenter were to be displaced, inversion would be a likely outcome.
Ring-Opening Reactions:
The stereochemistry of ring-opening reactions is highly dependent on the mechanism. An S_N2-type attack by a nucleophile on a protonated ring oxygen would lead to inversion of configuration at the carbon being attacked. Conversely, an S_N1-type mechanism involving a planar carbocation intermediate could lead to a mixture of stereoisomers (racemization) at that center. Recent studies on the ring-opening of furan derivatives have highlighted the role of disrotatory motion, which can intrinsically control the stereoselectivity of the process. nih.gov
| Reaction Type | Plausible Mechanism | Expected Stereochemical Outcome |
| Catalytic Hydrogenation | Syn-addition to the less hindered face | Diastereoselective formation of one major stereoisomer of 3-methylhexahydrofuro[2,3-b]furan. |
| Epoxidation | Concerted addition of oxygen | Formation of a spiro-epoxide with a specific stereochemistry relative to the ring system. |
| Acid-Catalyzed Ring Opening | S_N2 attack on a protonated ether | Inversion of configuration at the site of nucleophilic attack. |
| Acid-Catalyzed Ring Opening | S_N1 mechanism via a carbocation | Potential for racemization or formation of a mixture of diastereomers. |
Conformational Analysis and Stereochemical Principles
Analysis of Fused Ring Stereoisomers and Diastereomers (e.g., cis-fused configurations)
The hexahydrofuro[2,3-b]furan (B8680694) core is a bicyclic system where two tetrahydrofuran (B95107) rings are fused. This fusion can result in either a cis or trans configuration at the bridgehead carbons (C3a and C6a). The cis-fused configuration is generally the more stable and commonly synthesized isomer. In this arrangement, the substituents at the bridgehead are on the same side of the ring system.
For the parent hexahydrofuro[2,3-b]furan ring, the cis-fusion gives rise to a pair of enantiomers: (3aS,6aS)-hexahydrofuro[2,3-b]furan and (3aR,6aR)-hexahydrofuro[2,3-b]furan. The introduction of the methylene (B1212753) group at the 3-position eliminates the stereocenter at C3, but the stereochemistry of the bridgehead carbons remains. Thus, for cis-fused 3-Methylenehexahydrofuro[2,3-b]furan, two enantiomers would exist: (3aS,6aS)-3-methylenehexahydrofuro[2,3-b]furan and (3aR,6aR)-3-methylenehexahydrofuro[2,3-b]furan.
In substituted derivatives, such as the well-studied hexahydrofuro[2,3-b]furan-3-ol, additional stereocenters lead to a greater number of stereoisomers. For instance, the cis-fused (3aS, 6aR) configuration can have the hydroxyl group in either an endo or exo position, leading to diastereomers. An example is the comparison between the endo-(3R,3aS,6aR) and the exo-(3R,3aR,6aS) diastereomers of hexahydrofuro[2,3-b]furan-3-ol. google.com
| Compound Name | Stereochemical Configuration | Relationship |
| (3aS,6aS)-Hexahydrofuro[2,3-b]furan | cis-fused | Enantiomer of (3aR,6aR) |
| (3aR,6aR)-Hexahydrofuro[2,3-b]furan | cis-fused | Enantiomer of (3aS,6aS) |
| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | cis-fused, endo hydroxyl | Diastereomer of the exo form |
| (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | cis-fused, exo hydroxyl | Diastereomer of the endo form |
Determination of Absolute and Relative Stereochemistry
The determination of both absolute and relative stereochemistry for the hexahydrofuro[2,3-b]furan scaffold is crucial for its application, particularly in pharmaceuticals. Several methods are employed to elucidate the three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining relative stereochemistry. Coupling constants (J-values) between protons on the bicyclic ring can give insights into their dihedral angles and thus their spatial relationship. The Nuclear Overhauser Effect (NOE) can be used to determine through-space proximity of protons, which helps in assigning their relative positions (e.g., cis or trans to each other).
X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis provides unambiguous determination of both relative and absolute stereochemistry.
Chiroptical Methods: Optical rotation, circular dichroism (CD), and vibrational circular dichroism (VCD) are techniques that can be used to determine the absolute configuration of chiral molecules by comparing experimental data with theoretical calculations.
Stereoselective Synthesis: The use of starting materials with known stereochemistry (from the chiral pool) or the application of stereoselective reactions with chiral catalysts or auxiliaries can lead to the formation of a specific stereoisomer. The known stereochemical outcome of the reaction pathway helps in assigning the stereochemistry of the product. For example, the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol often starts from S-2,3-O-isopropylideneglyceraldehyde, a chiral starting material. nih.gov
| Method | Information Obtained | Example Application |
| NMR Spectroscopy | Relative stereochemistry | Analysis of proton coupling constants and NOE to confirm cis-fusion. |
| X-ray Crystallography | Absolute and relative stereochemistry | Unambiguous structural elucidation of a crystalline derivative. |
| Chiroptical Methods | Absolute stereochemistry | Comparison of experimental and calculated CD spectra. |
| Stereoselective Synthesis | Inferred stereochemistry | Synthesis from a known chiral starting material to yield a specific enantiomer. |
Chiral Pool and Chiral Auxiliary Approaches in Stereocontrol
Achieving stereocontrol in the synthesis of the hexahydrofuro[2,3-b]furan core is paramount, and this is often accomplished through chiral pool synthesis or the use of chiral auxiliaries.
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. Carbohydrates are a common source for the synthesis of furan-containing compounds due to their inherent chirality. benthamdirect.com For instance, the synthesis of the key intermediate (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been achieved starting from S-2,3-O-isopropylideneglyceraldehyde, which is derived from D-mannitol. nih.gov This strategy directly transfers the chirality of the starting material to the final product.
Chiral Auxiliary Approaches: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While less commonly reported for the direct synthesis of the hexahydrofuro[2,3-b]furan core compared to the chiral pool approach, chiral auxiliaries are a powerful general strategy for asymmetric synthesis. In the broader context of synthesizing furan (B31954) derivatives, chiral phosphoric acids have been used as catalysts to control the stereoselectivity in the formation of furo[2,3-b]pyrrole derivatives, which share a similar bicyclic core. nih.gov
Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. guidechem.com For 3-Methylenehexahydrofuro[2,3-b]furan, both ¹H and ¹³C NMR spectroscopy are employed to map out the complete proton and carbon framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of unique proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The structure of 3-Methylenehexahydrofuro[2,3-b]furan contains several distinct proton signals. The protons of the exocyclic methylene (B1212753) group (=CH₂) are expected to appear in the alkene region of the spectrum. The protons on the fused ring system, being attached to carbons adjacent to oxygen atoms (methine and methylene groups), would resonate at lower field strengths compared to simple alkanes. The coupling constants (J-values) between adjacent protons would be crucial in determining the relative stereochemistry at the chiral centers.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their functional types. The spectrum for 3-Methylenehexahydrofuro[2,3-b]furan is expected to show seven distinct signals, corresponding to each carbon atom in the molecule. The sp²-hybridized carbons of the methylene group would be found in the downfield region typical for alkenes, while the sp³-hybridized carbons of the bicyclic ether framework would appear at higher field strengths. The carbons bonded directly to oxygen atoms would be shifted further downfield due to the deshielding effect of the electronegative oxygen.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure.
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Methylenehexahydrofuro[2,3-b]furan This table presents predicted values based on standard chemical shift ranges for the functional groups present.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| =CH₂ (exocyclic) | 4.8 - 5.2 | Singlet or Doublet |
| H-2, H-5 | 3.7 - 4.2 | Multiplet |
| H-3a, H-6a | 4.5 - 5.0 | Multiplet |
| H-4, H-6 | 1.8 - 2.5 | Multiplet |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Methylenehexahydrofuro[2,3-b]furan This table presents predicted values based on standard chemical shift ranges for the functional groups present.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=CH₂ (exocyclic) | 150 - 160 |
| =CH₂ (exocyclic) | 100 - 110 |
| C-3a, C-6a | 75 - 85 |
| C-2, C-5 | 65 - 75 |
| C-4, C-6 | 30 - 40 |
X-ray Crystallography for Definitive Structure and Stereochemistry Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed model of the electron density, revealing exact atomic positions, bond lengths, bond angles, and torsional angles.
For 3-Methylenehexahydrofuro[2,3-b]furan, a successful crystallographic analysis would provide an unambiguous determination of its molecular geometry and stereochemistry. It would confirm the cis-fusion of the two tetrahydrofuran (B95107) rings and reveal the conformation of each ring, which typically adopts an envelope or twist form. Furthermore, this technique would definitively establish the relative configuration of the stereocenters within the molecule.
As of now, the crystal structure of 3-Methylenehexahydrofuro[2,3-b]furan has not been reported in publicly available crystallographic databases. However, a hypothetical analysis would yield the parameters listed in the table below.
Table 3: Structural Parameters Obtainable from X-ray Crystallography for 3-Methylenehexahydrofuro[2,3-b]furan This table lists the type of data that would be generated from a successful X-ray crystallographic analysis.
| Parameter | Description |
| Crystal System & Space Group | Defines the symmetry and packing of molecules in the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths (Å) | Provides precise distances between bonded atoms (e.g., C-O, C-C, C=C). |
| Bond Angles (°) | Provides the angles between adjacent chemical bonds. |
| Torsional Angles (°) | Defines the conformation of the fused ring system. |
| Stereochemical Configuration | Unambiguously confirms the relative arrangement of atoms at chiral centers. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.
For 3-Methylenehexahydrofuro[2,3-b]furan (molecular formula C₇H₁₀O₂), the molecular weight is 126.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 126. The fragmentation of this molecular ion would be influenced by the presence of the ether linkages and the double bond. The fused bicyclic system is expected to undergo characteristic cleavage patterns. Common fragmentation pathways for cyclic ethers often involve ring-opening followed by the loss of small, stable neutral molecules.
Table 4: Predicted Mass Spectrometry Fragmentation Data for 3-Methylenehexahydrofuro[2,3-b]furan This table presents predicted values based on the compound's structure and known fragmentation patterns of related compounds.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 97 | [M - CHO]⁺ | Loss of a formyl radical |
| 96 | [M - CH₂O]⁺ | Loss of formaldehyde |
| 81 | [M - CH₂O - CH₃]⁺ | Subsequent loss of a methyl radical |
| 68 | [C₄H₄O]⁺ | Fragment corresponding to furan (B31954) radical cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.
The IR spectrum of 3-Methylenehexahydrofuro[2,3-b]furan would be characterized by absorptions corresponding to its key structural features: the ether C-O bonds, the alkene C=C and =C-H bonds, and the alkane C-H bonds. The presence of a strong absorption band for the C-O stretch is indicative of the ether functional groups. The C=C stretching vibration from the exocyclic double bond would also be a key diagnostic peak.
Table 5: Predicted Infrared (IR) Spectroscopy Absorption Bands for 3-Methylenehexahydrofuro[2,3-b]furan This table presents predicted values based on characteristic IR frequencies for the functional groups present.
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| =C-H (alkene) | Stretch | 3050 - 3150 | Medium |
| C-H (alkane) | Stretch | 2850 - 3000 | Strong |
| C=C (alkene) | Stretch | 1640 - 1680 | Medium |
| C-O (ether) | Stretch | 1050 - 1150 | Strong |
| =C-H (alkene) | Bend (out-of-plane) | 880 - 920 | Strong |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for elucidating reaction mechanisms by calculating the potential energy surface of a reaction, allowing for the identification of transition states and intermediates.
DFT studies on furan (B31954) derivatives have successfully unraveled the mechanisms of various transformations. For instance, in reactions involving cycloadditions, DFT can determine whether a reaction proceeds through a concerted or stepwise mechanism. pku.edu.cn Calculations can map the energy profile of the reaction pathway, providing the Gibbs free energy of activation (ΔG‡) for each step. This information is crucial for predicting the feasibility and rate-determining step of a reaction. researchgate.net
In the context of 3-Methylenehexahydrofuro[2,3-b]furan, DFT could be employed to study reactions involving its exocyclic double bond, such as electrophilic additions or cycloadditions. For example, a study on the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives used DFT to identify the reactive electrophilic species—specifically, the O,C-diprotonated forms of the furan compounds. researchgate.net Similarly, DFT calculations could model the protonation of the ether oxygen atoms or the double bond in 3-Methylenehexahydrofuro[2,3-b]furan to predict its behavior in acidic media.
A hypothetical DFT study on the acid-catalyzed hydration of the methylene (B1212753) group in 3-Methylenehexahydrofuro[2,3-b]furan would involve calculating the energies of reactants, intermediates (such as carbocations), transition states, and products. The results can be summarized in a table to compare different potential pathways.
Table 1: Hypothetical DFT-Calculated Energy Profile for the Hydration of 3-Methylenehexahydrofuro[2,3-b]furan
| Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants + H₃O⁺ | 0.0 | Starting materials |
| 2 | Transition State 1 (TS1) | +15.2 | Protonation of the double bond |
| 3 | Intermediate (Carbocation) | +5.8 | Tertiary carbocation formation |
| 4 | Transition State 2 (TS2) | +8.5 | Nucleophilic attack by water |
Note: Data are illustrative and based on typical values for similar reactions.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how the system evolves over time. This makes MD an ideal tool for exploring the conformational flexibility of molecules like 3-Methylenehexahydrofuro[2,3-b]furan.
The fused bicyclic ring system of hexahydrofuro[2,3-b]furan (B8680694) is not planar and can exist in various conformations. The specific cis- or trans-fusion of the rings significantly influences the accessible shapes. MD simulations can sample the vast conformational space to identify low-energy, stable conformations and the energy barriers between them. nih.gov These simulations provide a dynamic picture of the molecule's structure, which is often more realistic than the static image from a crystal structure. fraserlab.com
For example, MD studies on furanoside rings have been used to determine the probability distributions of ring conformations and the populations of different rotamers, which were then validated against experimental NMR data. nih.gov A similar approach for 3-Methylenehexahydrofuro[2,3-b]furan would involve simulating the molecule in a solvent box (e.g., water or chloroform) at a specific temperature. The simulation would track key dihedral angles within the bicyclic system to map its conformational landscape.
Table 2: Illustrative Conformational Analysis from a Hypothetical MD Simulation
| Conformer | Ring Pucker (Furanose 1) | Ring Pucker (Furanose 2) | Population (%) | Relative Free Energy (kcal/mol) |
|---|---|---|---|---|
| A | Twist (T) | Envelope (E) | 65 | 0.00 |
| B | Envelope (E) | Twist (T) | 25 | 0.65 |
Note: Data are hypothetical, illustrating how MD simulations can quantify the distribution of different molecular shapes.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, including methods like DFT, are fundamental for understanding the electronic structure of a molecule, which in turn dictates its reactivity. researchgate.net Key electronic properties derived from these calculations include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO represents the region from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept electrons, indicating sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For 3-Methylenehexahydrofuro[2,3-b]furan, the HOMO is expected to be localized on the exocyclic π-bond of the methylene group, making it a likely site for reaction with electrophiles. The LUMO would be the corresponding π* antibonding orbital. Calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 3: Predicted Electronic Properties of 3-Methylenehexahydrofuro[2,3-b]furan (Illustrative)
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating ability (nucleophilicity) of the π-bond. |
| LUMO Energy | +1.5 eV | Indicates electron-accepting ability (electrophilicity) of the π-bond. |
| HOMO-LUMO Gap | 8.3 eV | Suggests moderate kinetic stability. |
Note: Values are hypothetical and for illustrative purposes only, calculated at a representative level of theory.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Computational chemistry offers reliable methods for predicting spectroscopic properties, which is invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application.
Using DFT in combination with methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. researchgate.net These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
Comparing the computationally predicted ¹H and ¹³C NMR spectra with experimental data serves as a powerful check for structural assignments. Discrepancies between predicted and observed shifts can help identify an incorrect structure or suggest the presence of conformational averaging or specific solvent effects. liverpool.ac.uk Recent advancements have combined DFT calculations with machine learning and graph neural networks to achieve even higher accuracy in predicting chemical shifts. nih.govnih.govnrel.gov
For 3-Methylenehexahydrofuro[2,3-b]furan, a computational study would first involve geometry optimization, followed by GIAO-DFT calculations to obtain the shielding tensors and, subsequently, the chemical shifts for each unique proton and carbon atom.
Table 4: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (Δδ) |
|---|---|---|---|
| C=CH₂ | 155.4 | 156.1 | +0.7 |
| C=CH₂ | 105.2 | 104.8 | -0.4 |
| O-C-C= | 82.1 | 81.5 | -0.6 |
| O-CH-O | 109.8 | 110.5 | +0.7 |
| O-CH₂ | 70.3 | 70.1 | -0.2 |
| O-CH₂-CH | 68.9 | 69.5 | +0.6 |
Note: Data are illustrative. Small deviations between experimental and calculated values are expected and are used to confirm the assignment.
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-Methylenehexahydrofuro[2,3-b]furan |
| 3-(furan-2-yl)propenoic acid |
Applications in Advanced Organic Synthesis Research
Role as Versatile Building Blocks for Complex Molecules
The furo[2,3-b]furan skeleton is a privileged structural framework in organic synthesis, valued for its conformational rigidity and defined stereochemistry. The presence of the exocyclic double bond in 3-Methylenehexahydrofuro[2,3-b]furan offers a reactive handle for a variety of chemical transformations. This functional group can participate in reactions such as hydrogenation, oxidation, halogenation, and Michael additions, allowing for its elaboration into more complex structures.
This reactivity makes it a versatile building block, enabling chemists to introduce additional functional groups and construct intricate molecular architectures. The core bicyclic system provides a stable and predictable foundation upon which to build, which is a crucial attribute in multi-step syntheses of complex target molecules. While diverse synthetic methods for constructing substituted furans and fused furan (B31954) systems are known, the specific application of the 3-methylene variant often serves as a precursor to the more widely used (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. nih.gov This alcohol derivative is then incorporated into larger, biologically active molecules.
Synthetic Intermediates in the Construction of Natural Products
The furan ring is a common motif found in a wide array of natural products, ranging from simple monoterpenes to complex polyethers, and is known to contribute to their biological activities. mdpi.com Synthetic strategies targeting these natural products often rely on the creative use of furan-containing intermediates. Methodologies for the synthesis of substituted furans are well-established, including classic methods like the Paal-Knorr synthesis and modern transition-metal-catalyzed cyclizations. organic-chemistry.orgyoutube.com
However, the most prominent application of the hexahydrofuro[2,3-b]furan (B8680694) scaffold as a synthetic intermediate is not in the total synthesis of natural products, but rather in the construction of high-profile synthetic pharmaceuticals. The chiral alcohol derivative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a key intermediate in the synthesis of a class of potent antiviral drugs. osi.lvnih.gov Its incorporation is a critical step in the manufacturing process of several commercially significant HIV-1 protease inhibitors. acs.orgnih.gov
Contribution to the Diversity of Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. mdpi.com The furan scaffold, in particular, is prized for its electronic properties and ability to engage in various non-covalent interactions with biological targets. ijabbr.com The development of methods to construct fused furan systems, such as the furo[2,3-b]furan core, is an active area of research aimed at expanding the accessible chemical space for drug discovery. nih.gov
The hexahydrofuro[2,3-b]furan framework contributes to this diversity by providing a rigid, three-dimensional structure that can be systematically modified. Synthetic chemists have developed routes to various isomers of this scaffold, such as hexahydrofuro[3,4-b]furans and hexahydrofuro[3,2-b]furans, each with a unique spatial arrangement of its oxygen atoms and substituent vectors. acs.orgnih.gov This structural variation allows for the fine-tuning of a molecule's properties to optimize its interaction with a specific biological target. For instance, while the furo[2,3-b]furan core is crucial for HIV protease inhibitors, the isomeric hexahydrofuro[3,2-b]furan scaffold has been successfully employed in the design of selective JAK3 kinase inhibitors for potential cancer therapies. acs.org The ability to generate these different bicyclic scaffolds from common precursors underscores their contribution to the rich diversity of heterocyclic structures available to medicinal chemists.
Ligand Design in Catalysis and Enzyme Inhibition Studies (e.g., P2-ligands)
The most significant and well-documented application of the hexahydrofuro[2,3-b]furan scaffold is in its role as a ligand for enzyme active sites, particularly as the P2-ligand in HIV-1 protease inhibitors. google.com The P2 ligand of a protease inhibitor makes critical interactions with the S2 subsite of the enzyme. The design of non-peptidic ligands that can effectively mimic the natural peptide substrate while offering improved pharmacological properties (like oral bioavailability and metabolic stability) has been a central goal in the development of these drugs. acs.org
The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety has proven to be an exceptionally effective P2-ligand. osi.lv Its rigid structure and strategically positioned oxygen atoms allow it to form key hydrogen bonds with the backbone amide residues of the S2 subsite of the HIV-1 protease. rsc.orgrsc.org This high-affinity interaction is a major contributor to the picomolar potency of inhibitors that contain this fragment. Furthermore, this ligand has been shown to confer a remarkable resistance profile, meaning that the resulting drugs often remain active against viral strains that have developed resistance to earlier-generation inhibitors. acs.org The success of this ligand has led to its incorporation into several FDA-approved and investigational drugs for the treatment of HIV/AIDS. osi.lvnih.gov
While the primary application has been in enzyme inhibition, the inherent chirality and rigidity of the hexahydrofuro[2,3-b]furan scaffold also make it an attractive, though less explored, candidate for the development of chiral ligands in asymmetric catalysis. nih.gov
Table of HIV-1 Protease Inhibitors Incorporating the Hexahydrofuro[2,3-b]furan Scaffold
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. Future research on 3-Methylenehexahydrofuro[2,3-b]furan is expected to prioritize the development of environmentally benign and sustainable synthetic methodologies. This includes the exploration of renewable starting materials, the use of eco-friendly catalysts, and the adoption of reaction conditions that minimize waste and energy consumption.
A promising avenue lies in the utilization of biomass-derived precursors. Carbohydrates and other bio-based platform chemicals can serve as sustainable starting points for the synthesis of the furo[2,3-b]furan scaffold. Methodologies that leverage enzymatic transformations and whole-cell biocatalysis are also anticipated to gain prominence. These approaches offer high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the reliance on hazardous organic solvents.
Exploration of New Reactivity Patterns and Unprecedented Transformations
The exocyclic methylene (B1212753) group in 3-Methylenehexahydrofuro[2,3-b]furan is a key functional handle that is ripe for the exploration of novel reactivity patterns. Future research will likely focus on harnessing this reactive moiety to forge new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized derivatives.
One area of interest will be the investigation of cycloaddition reactions. The exocyclic double bond can potentially participate in [4+2], [2+2], and other cycloadditions, providing rapid access to complex polycyclic systems. Additionally, transition metal-catalyzed reactions, such as hydroformylation, hydroamination, and cross-coupling reactions, could be employed to introduce a wide range of functional groups at the methylene position.
Moreover, the furo[2,3-b]furan core itself can exhibit unique reactivity. Reports on related systems have shown acid-catalyzed rearrangements of the furo[2,3-b]furan framework, suggesting that 3-Methylenehexahydrofuro[2,3-b]furan could undergo interesting and potentially useful skeletal reorganizations under specific conditions. The development of novel bicyclization and domino strategies, which have been shown to be efficient for constructing 3a,6a-dihydrofuro[2,3-b]furan derivatives, could also be adapted for the synthesis of novel analogs of 3-Methylenehexahydrofuro[2,3-b]furan.
Advancements in Asymmetric Synthesis of Complex Derivatives
The stereoselective synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Given that the furo[2,3-b]furan scaffold is a key component in several biologically active compounds, including HIV protease inhibitors, the development of asymmetric syntheses for derivatives of 3-Methylenehexahydrofuro[2,3-b]furan is a significant future research direction.
Building upon the successful enantioselective synthesis of related compounds like (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, future work will likely focus on the development of catalytic asymmetric methods to control the stereochemistry of the furo[2,3-b]furan core and any newly introduced stereocenters. This could involve the use of chiral catalysts, including transition metal complexes with chiral ligands, organocatalysts, and biocatalysts.
Kinetic resolution of racemic mixtures and the use of chiral auxiliaries are other established strategies that could be applied to obtain enantiomerically pure derivatives of 3-Methylenehexahydrofuro[2,3-b]furan. The asymmetric functionalization of the exocyclic methylene group, for instance, through enantioselective hydrogenation or dihydroxylation, would provide access to a range of chiral derivatives with potential applications in drug discovery and development.
Integration of Computational Design with Synthetic Approaches
The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating the discovery and optimization of new molecules and reactions. In the context of 3-Methylenehexahydrofuro[2,3-b]furan, computational methods are expected to play an increasingly important role in guiding synthetic efforts.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the feasibility of proposed synthetic routes, and understand the origins of stereoselectivity in asymmetric reactions. These theoretical insights can help in the rational design of more efficient and selective catalysts and in the optimization of reaction conditions.
Q & A
Q. What are the optimized synthetic routes for 3-methylenehexahydrofuro[2,3-b]furan, and how do reaction conditions influence yield?
- Methodological Answer : A key synthesis involves sodium borohydride (NaBH₄) reduction of a keto intermediate in ethanol at -18°C, achieving yields >80% after 2.5 hours. Temperature control (-18°C) is critical to minimize side reactions and preserve stereochemical integrity . Alternative routes include cyclopropanation of furan derivatives followed by functionalization, though yields vary (45–70%) due to competing ring-opening pathways .
- Table: Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield (%) | Key Challenge |
|---|---|---|---|
| NaBH₄ Reduction | EtOH, -18°C, 2.5 h | 82 | Stereochemical control |
| Cyclopropanation | NIS-mediated, RT, 12 h | 65 | Competing ring-opening |
Q. How can X-ray crystallography and NMR spectroscopy resolve the stereochemistry of 3-methylenehexahydrofuro[2,3-b]furan derivatives?
- Methodological Answer : X-ray crystallography (e.g., CCDC 1828960) confirms the fused bicyclic structure and stereochemistry by analyzing bond angles (C–C–C ~109.5°) and torsion angles (e.g., C6–C1–C2–C3 = -178.2°) . NMR (¹H/¹³C) distinguishes diastereomers via coupling constants (e.g., J = 5.2 Hz for cis-fused protons) and carbon chemical shifts (δ 70–85 ppm for oxygenated carbons) .
Q. Which analytical techniques are most effective for purity assessment of this compound?
- Methodological Answer :
- HPLC-MS : Detects impurities at ≤0.1% using a C18 column (ACN/H₂O gradient) .
- Chiral GC : Resolves enantiomers (e.g., (3R,3aS,6aR) vs. (3S,3aR,6aS)) with β-cyclodextrin columns .
Advanced Research Questions
Q. What reaction mechanisms explain the furan ring-opening and recyclization observed during derivatization?
- Methodological Answer : Acidic conditions (e.g., H₂SO₄) protonate the furan oxygen, triggering ring-opening to form a carbocation intermediate. Subsequent nucleophilic attack (e.g., by water or alcohols) leads to recyclization into dihydrofuran or pyran derivatives. DFT studies suggest a ΔG‡ of ~25 kcal/mol for this pathway .
Q. How should researchers address contradictions in bioactivity data across different studies?
- Methodological Answer : Discrepancies often arise from stereochemical impurities or assay conditions. For example:
- HIV-1 Protease Inhibition : (3R)-enantiomers show IC₅₀ = 12 nM, while (3S)-forms are inactive. Validate stereochemistry via [α]D and NOE NMR .
- Anti-inflammatory Activity : Linear furanonaphthoquinones (IC₅₀ = 5 µM) outperform branched analogs (IC₅₀ > 50 µM). Use standardized LPS-induced NO• assays .
Q. What strategies enhance the compound’s utility in drug design, particularly for antiviral applications?
- Methodological Answer :
Q. How do chiral centers influence synthetic pathways and biological interactions?
- Methodological Answer : The (3R,3aR,6aR) configuration is critical for:
Q. What structure-activity relationships (SARs) guide the design of bioactive derivatives?
- Methodological Answer : SAR studies reveal:
- Furan Ring Substitution : 3-Methylene groups enhance rigidity, improving protease binding (ΔΔG = -2.3 kcal/mol) .
- Oxygen Atom Positioning : cis-Fused oxygen atoms (e.g., in hexahydrofuro[2,3-b]furan) are essential for H-bonding with Asp25 in HIV-1 protease .
- Table: Bioactivity vs. Substituents
| Derivative | Substituent | IC₅₀ (HIV-1 Protease) |
|---|---|---|
| Parent Compound | 3-Methylene | 12 nM |
| 3-O-Acetyl | Acetyl at C3 | 45 nM |
| 6-Sulfonate | SO₃⁻ at C6 | 8 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
